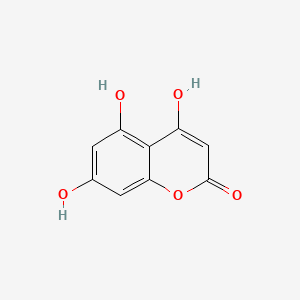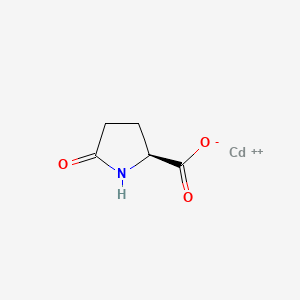
MAGNESIUM PICRATE X-HYDRATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium picrate x-hydrate: is a chemical compound that consists of magnesium ions complexed with picrate ions and water molecules. The “x-hydrate” indicates that the compound contains a variable number of water molecules. This compound is known for its unique properties and applications in various fields, including chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium picrate x-hydrate can be synthesized through the reaction of magnesium salts with picric acid in an aqueous solution. The reaction typically involves dissolving magnesium chloride or magnesium sulfate in water and then adding picric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound crystals.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and pH, to ensure high yield and purity of the final product. The crystals are then filtered, washed, and dried to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium picrate x-hydrate undergoes various chemical reactions, including:
Oxidation: The picrate ion can undergo oxidation reactions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced under specific conditions, altering its chemical structure.
Substitution: this compound can participate in substitution reactions where the picrate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various anions like chloride, sulfate, or nitrate can be introduced to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different picrate derivatives, while reduction can produce simpler organic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Magnesium picrate x-hydrate is used as a reagent in various chemical reactions and analytical techniques. Its unique properties make it valuable for studying reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to investigate the interactions between metal ions and organic molecules. It can also serve as a model compound for studying the behavior of similar complexes in biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of magnesium picrate x-hydrate involves the interaction between magnesium ions and picrate ions. The magnesium ions coordinate with the oxygen atoms of the picrate ions, forming a stable complex. This interaction can influence the compound’s reactivity and stability, making it useful in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Magnesium sulfate heptahydrate (Epsom salts): Contains magnesium ions complexed with sulfate ions and seven water molecules.
Magnesium chloride hexahydrate: Contains magnesium ions complexed with chloride ions and six water molecules.
Magnesium citrate: A magnesium salt of citric acid, commonly used as a dietary supplement.
Uniqueness: Magnesium picrate x-hydrate is unique due to the presence of picrate ions, which impart distinct chemical properties and reactivity. Unlike other magnesium hydrates, the picrate ion’s aromatic structure and nitro groups contribute to its specific applications in research and industry.
Eigenschaften
CAS-Nummer |
16824-80-9 |
|---|---|
Molekularformel |
C12H6MgN6O14 |
Molekulargewicht |
482.513 |
IUPAC-Name |
magnesium;2,4,6-trinitrophenol |
InChI |
InChI=1S/2C6H3N3O7.Mg/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h2*1-2,10H; |
InChI-Schlüssel |
VNFAZANPULFNQP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].[Mg] |
Synonyme |
MAGNESIUM PICRATE X-HYDRATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


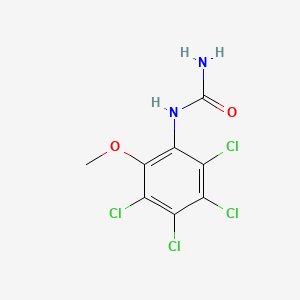
![(2S,3R,7R,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-12-one](/img/structure/B579264.png)
![3,4,8,10-Tetramethoxy[2]benzopyrano[4,3-b][1]benzopyran-7(5H)-one](/img/structure/B579265.png)
![[4-[Dimethyl-[(3-propoxyoxiran-2-yl)methyl]silyl]phenyl]-dimethyl-[(3-propoxyoxiran-2-yl)methyl]silane](/img/structure/B579266.png)
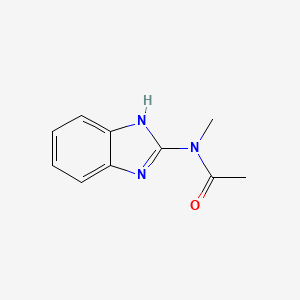
![2h-Furo[4,3,2-de]quinoline](/img/structure/B579268.png)
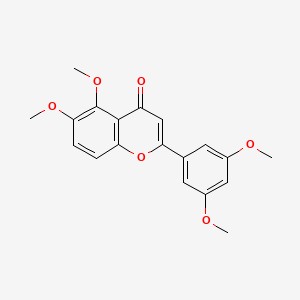
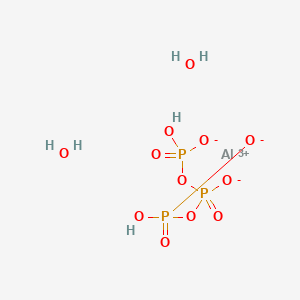
![[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B579276.png)
